
Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a chemical compound with the linear formula C16H26N2O6 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C16H26N2O6 . The compound contains a BOC group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Synthesis of Non-Natural Amino Acids
Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids. Its synthesis from l-glutamic acid, involving protection and selective reduction, enables the creation of a variety of delta,epsilon-unsaturated alpha-amino acids, including (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
Precursor to trans-4-Methylproline
This compound is used in the hydrogenation process to create trans-4-Methylproline, a crucial building block in organic synthesis. The best cis/trans ratio for its production is achieved with specific catalyst/solvent systems (Nevalainen & Koskinen, 2001).
Reduction Using Baker's Yeast
Baker's yeast reduction of N-tert-butoxycarbonyl (Boc) or N-benzyloxycarbonyl (Cbz) protected this compound leads to erythro-hydroxy esters, which are useful in the synthesis of biologically active substances, such as sperabillin C and (R)-GABOB (Hashiguchi et al., 1992).
Component in Cryptophycin Synthesis
This compound plays a role in the synthesis of cryptophycin, a class of potent antitumor agents. Efficient protocols have been developed for its synthesis as a part of the cryptophycin compound (Eggen et al., 2000).
Synthesis of Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate
The compound is synthesized with high optical purity via a palladium-catalyzed amide coupling, demonstrating its potential in complex organic synthesis (Magata et al., 2017).
In Arginine Modification Studies
The compound has been used in studies investigating the reaction of methylglyoxal with the guanidino group of arginine, highlighting its utility in biochemical research (Klöpfer et al., 2011).
In Collagen Cross-Link Synthesis
It has been utilized in the synthesis of key intermediates for the preparation of collagen cross-links, indicating its relevance in biomaterials research (Adamczyk et al., 1999).
Propiedades
IUPAC Name |
methyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMQVXPBMLTDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

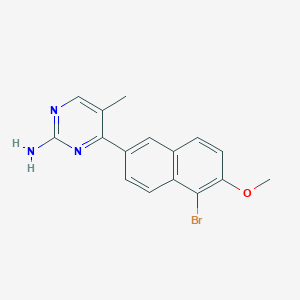
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)
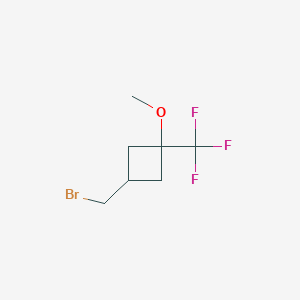

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)
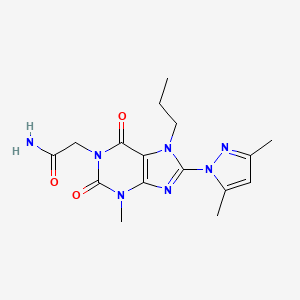
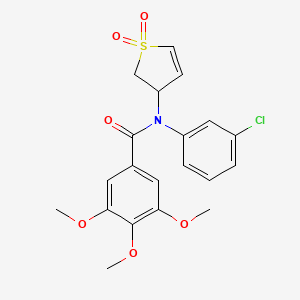

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
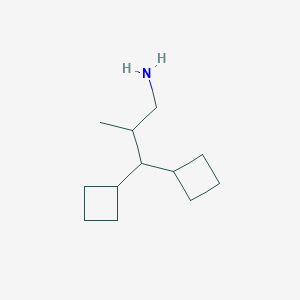
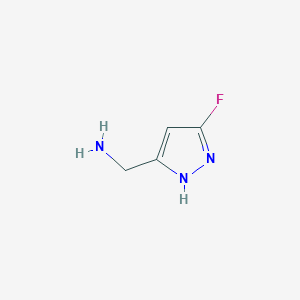
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
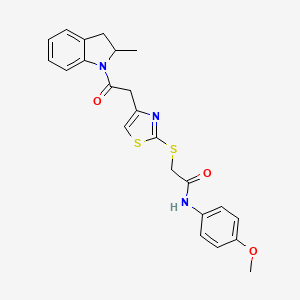
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2730784.png)